molecular formula C5H7N3 B1331538 5-Amino-2-methylpyrimidine CAS No. 39889-94-6

5-Amino-2-methylpyrimidine

Cat. No.: B1331538
CAS No.: 39889-94-6
M. Wt: 109.13 g/mol
InChI Key: VGPRNGGSKJHOFE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound, identified by Chemical Abstracts Service number 39889-94-6, represents a fundamental member of the pyrimidine family of heterocyclic compounds. The compound possesses a molecular formula of C5H7N3 with a molecular weight of 109.13 grams per mole, establishing its position as a relatively simple yet structurally significant nitrogen-containing aromatic system. The International Union of Pure and Applied Chemistry designation for this compound is 2-methylpyrimidin-5-amine, reflecting the systematic nomenclature conventions for pyrimidine derivatives.

The structural framework of this compound consists of a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 locations, characteristic of all pyrimidine compounds. The presence of an amino group at the 5-position and a methyl substituent at the 2-position creates a unique substitution pattern that influences both the chemical reactivity and biological activity of the molecule. Alternative nomenclature systems have designated this compound as this compound, 2-methyl-5-pyrimidinamine, and 5-pyrimidinamine, 2-methyl-, demonstrating the various systematic approaches to naming this heterocyclic structure.

The physical characteristics of this compound include a melting point range of 158-161°C and a boiling point of 222.2°C at 760 millimeters of mercury pressure. These thermal properties indicate a moderate degree of intermolecular interactions, likely influenced by hydrogen bonding capabilities of the amino group and the aromatic character of the pyrimidine ring system. The compound typically appears as a pale-yellow to yellow-brown solid under standard laboratory conditions, with storage requirements specifying maintenance in dark environments under inert atmospheric conditions at room temperature.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
Chemical Abstracts Service Number 39889-94-6
Melting Point 158-161°C
Boiling Point 222.2°C at 760 mmHg
Density 1.155 g/cm³
Physical Form Pale-yellow to yellow-brown solid
International Union of Pure and Applied Chemistry Name 2-methylpyrimidin-5-amine

Historical Context in Heterocyclic Chemistry

The development of pyrimidine chemistry, within which this compound occupies a significant position, traces its origins to the nineteenth century when early organic chemists began systematic investigations of nitrogen-containing heterocyclic systems. The first laboratory synthesis of a pyrimidine derivative occurred in 1879 when Grimaux successfully prepared barbituric acid through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, establishing the foundational methodologies for pyrimidine ring construction. This pioneering work demonstrated the feasibility of creating six-membered heterocycles containing multiple nitrogen atoms, opening new avenues for synthetic organic chemistry.

The systematic study of pyrimidines commenced in 1884 under the direction of Pinner, who developed synthetic approaches involving the condensation of ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to include the formal nomenclature of the pyrimidine ring system, proposing the term "pyrimidin" in 1885 that continues to define this class of compounds today. The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in aqueous solution.

The recognition of pyrimidines as essential components of biological systems emerged through the identification of cytosine, thymine, and uracil as nucleotide bases in nucleic acids. This discovery established the fundamental importance of pyrimidine derivatives in biochemistry and provided the impetus for extensive research into synthetic methodologies for producing pyrimidine compounds with specific substitution patterns. The development of this compound as a research target occurred within this broader context of understanding pyrimidine structure-activity relationships and their applications in both synthetic and biological chemistry.

The classification of pyrimidines as π-deficient heterocycles, as described by Albert, provided theoretical framework for understanding the reactivity patterns observed in these compounds. The presence of electronegative nitrogen atoms in the ring significantly increases the π-deficiency compared to benzene, facilitating nucleophilic aromatic substitution reactions while hindering electrophilic aromatic substitution processes. This fundamental understanding of pyrimidine reactivity has been instrumental in developing synthetic approaches to amino-substituted pyrimidines such as this compound, where the amino group provides nucleophilic character that can be exploited in further chemical transformations.

Role in Pyrimidine Derivative Research

This compound has established itself as a crucial intermediate in the synthesis of complex pyrimidine derivatives with significant biological and industrial applications. The compound serves as a key building block in the preparation of vitamin B1 (thiamine), where it functions as a precursor to more complex pyrimidine-containing molecules essential for metabolic processes. Research has demonstrated that this compound can be converted to 4-amino-5-aminomethyl-2-methylpyrimidine, a direct intermediate in thiamine biosynthesis, through systematic chemical transformations involving reduction and functionalization reactions.

The development of scalable synthetic processes for this compound derivatives has attracted significant attention from pharmaceutical and chemical industries seeking efficient routes to vitamin B1 production. Two distinct synthetic approaches have been established for the preparation of 4-amino-5-aminomethyl-2-methylpyrimidine from simpler starting materials, with overall yields of 65% and 70% respectively. These processes utilize 2-cyanoacetamide or malononitrile as starting materials, demonstrating the versatility of synthetic approaches available for accessing this important class of compounds.

Contemporary research has expanded the utility of this compound beyond vitamin synthesis to include applications in pharmaceutical intermediate production. The compound has been identified as a heterocyclic building block useful in the manufacture of various pharmaceutical compounds, including its application in the synthesis of 2-aminoquinazoline derivatives that function as metabotropic glutamate receptor 5 negative allosteric modulators. These applications highlight the versatility of the this compound scaffold in medicinal chemistry research and drug development programs.

Table 2: Research Applications of this compound

Application Area Specific Use Target Compound Reference
Vitamin Synthesis Thiamine precursor 4-amino-5-aminomethyl-2-methylpyrimidine
Pharmaceutical Development Building block 2-aminoquinazoline derivatives
Cardiac Medicine Intermediate Omecamtiv Mecarbil
Flow Chemistry Continuous synthesis 5-(Aminomethyl)-2-methylpyrimidin-4-amine
Process Development Industrial scale-up Vitamin B1 manufacturing

The implementation of continuous flow synthesis methodologies has revolutionized the production of this compound derivatives, with recent research demonstrating fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine in 84% total yield with a residence time of 74 minutes. This technological advancement represents a significant improvement in both efficiency and scalability compared to traditional batch synthesis methods. The development of these advanced synthetic methodologies underscores the continued importance of this compound as a research target and industrial intermediate.

The structural characteristics of this compound, particularly the presence of both amino and methyl substituents on the pyrimidine ring, provide unique opportunities for further chemical modification and derivatization. The amino group at the 5-position offers nucleophilic reactivity that can be exploited for coupling reactions, amide formation, and other nitrogen-centered transformations. Simultaneously, the methyl group at the 2-position provides a site for potential oxidation or other carbon-centered modifications, expanding the synthetic utility of this compound in complex molecule synthesis.

Properties

IUPAC Name

2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPRNGGSKJHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304310
Record name 2-Methylpyrimidin-5-amine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39889-94-6
Record name 39889-94-6
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Record name 2-Methylpyrimidin-5-amine
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Record name 2-methylpyrimidin-5-amine
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Preparation Methods

Reaction Principle

A highly efficient and selective method involves the direct conversion of 5-(alkoxymethyl)-2-methylpyrimidines into 5-amino-2-methylpyrimidine by nucleophilic substitution of the alkoxy group with ammonia in the presence of a catalyst. This approach bypasses the need for complicated reduction or hydrolysis steps typical of earlier methods.

  • Starting material: 2-methyl-4-amino-5-(alkoxymethyl)pyrimidine (where the alkoxy group is typically methyl or other C1-C6 alkyl groups).
  • Reagent: Ammonia (NH3).
  • Catalyst: Lewis or Brønsted acids, with aluminum oxide (Al2O3) being preferred.
  • Solvent: Inert organic solvents such as toluene, cyclohexane, or ammonia itself.
  • Temperature: 180–350 °C, optimally 210–300 °C.
  • Ammonia equivalents: 10–300 equivalents per mole of starting material.

Reaction Mechanism

The alkoxymethyl group at the 5-position is displaced by ammonia under catalytic conditions, forming the aminomethyl group directly. The catalyst facilitates the cleavage of the alkoxy group and promotes nucleophilic substitution.

Advantages

  • High selectivity and yield.
  • Avoids intermediate reduction or hydrolysis steps.
  • Uses readily available starting materials.
  • Scalable for industrial production.

Preparation of the Alkoxymethylpyrimidine Precursor

The precursor 5-(alkoxymethyl)-2-methylpyrimidine is synthesized via condensation reactions starting from β-alkoxypropionitriles:

  • β-alkoxypropionitrile is converted into an α-formyl-β-alkoxypropionitrile intermediate by condensation with C1-C6 alkyl formates or by carbonylation in the presence of alkali metal alkoxides.
  • This intermediate is alkylated (e.g., with dimethyl sulfate) to form an enol ether.
  • Condensation of the enol ether with acetamidine yields the 5-(alkoxymethyl)-2-methylpyrimidine.

Experimental Data and Reaction Conditions

The following table summarizes key experimental conditions and results from catalytic amination reactions converting 5-(methoxymethyl)-2-methylpyrimidine (MMP) to this compound (AMP):

Entry Catalyst (5 g) Solvent (50 mL) Ammonia (equiv.) Temp (°C) Time (h) Yield (%) Notes
1 Al2O3 (BASF D-10-10) Toluene 215 230 4 High Standard conditions
2-9 Various Lewis/Brønsted acids Toluene or mixed solvents 215 210-300 4 Moderate to High Catalyst screening

Note: Yields determined by gas chromatography after ethanol absorption and filtration.

Alternative Synthetic Routes

Nitrile and Enamine Intermediates

Two scalable synthetic routes have been developed involving:

  • Reaction of 2-cyanoacetamide with Vilsmeier reagent to form an enamine intermediate, followed by condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated to this compound.
  • Reaction of malononitrile with an ionic salt (formed in situ from DMF and dimethyl sulfate) to generate the same enamine intermediate, followed by condensation and hydrogenation.

These methods provide overall yields of 65–70% and are suitable for industrial scale-up.

Summary Table of Preparation Methods

Method Starting Material(s) Key Steps Catalyst/Conditions Yield (%) Advantages References
Direct amination of alkoxymethylpyrimidine 5-(alkoxymethyl)-2-methylpyrimidine Ammonia substitution with catalyst Al2O3, 210–300 °C, toluene or NH3 High Direct, selective, scalable
Enamine intermediate route 1 2-cyanoacetamide + Vilsmeier reagent Enamine formation, condensation, hydrogenation Pd catalyst for hydrogenation 65 Uses inexpensive reagents
Enamine intermediate route 2 Malononitrile + DMF/dimethyl sulfate Ionic salt formation, condensation, hydrogenation Pd catalyst for hydrogenation 70 Convenient, industrially viable

Research Findings and Industrial Relevance

  • The direct amination method using 5-(alkoxymethyl)-2-methylpyrimidines and ammonia in the presence of aluminum oxide catalyst is currently the most efficient and industrially preferred method due to its simplicity and high selectivity.
  • The precursor synthesis from β-alkoxypropionitriles is well-established and allows for flexible alkoxy substituents.
  • Alternative routes via enamine intermediates provide viable options when starting from nitrile compounds, with good overall yields and scalability.
  • These methods collectively support the growing demand for vitamin B1 production and related pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Vitamin B1 Synthesis
One of the primary applications of 5-amino-2-methylpyrimidine is as an intermediate in the synthesis of Vitamin B1 (thiamine). The compound serves as a precursor to 2-methyl-4-amino-5-aminomethylpyrimidine, which is crucial for producing Vitamin B1 through various synthetic pathways. Recent patents highlight methods for efficiently synthesizing this intermediate, emphasizing the increasing demand for Vitamin B1 in dietary supplements and pharmaceuticals .

Antiviral and Antimicrobial Properties
Research indicates that derivatives of this compound exhibit biological activities, including antiviral and antimicrobial properties. For instance, studies have shown that certain substituted pyrimidines can inhibit nitric oxide production in immune-activated cells, suggesting potential use in anti-inflammatory therapies . The structural modifications at the 5-position of the pyrimidine ring have been explored to enhance these biological activities, leading to the development of compounds with promising therapeutic effects .

Agricultural Applications

Pesticide Development
this compound and its derivatives are being investigated for their potential as pesticide agents. The compound's ability to interfere with biochemical pathways in pests makes it a candidate for developing new agrochemicals. Studies on related compounds have demonstrated their effectiveness against various plant pathogens, indicating that similar strategies could be employed with this compound derivatives .

Chemical Research and Development

Synthetic Methodologies
The compound is also significant in synthetic organic chemistry. It is involved in various reaction pathways, including nucleophilic additions and condensation reactions. Research has identified novel synthetic routes that utilize this compound as a building block for more complex molecules, showcasing its versatility in chemical synthesis .

Data Summary Table

Application AreaDescriptionKey Findings/Notes
Pharmaceuticals Intermediate for Vitamin B1 synthesisEssential precursor; increasing demand
Antiviral/Antimicrobial Biological activity against pathogensInhibits nitric oxide production; anti-inflammatory potential
Agriculture Potential pesticide agentEffective against plant pathogens
Chemical Synthesis Building block for complex organic moleculesNovel synthetic routes identified

Case Studies

  • Vitamin B1 Production : A study detailed a scalable synthesis method for 4-amino-5-aminomethyl-2-methylpyrimidine, which highlighted the efficiency and yield improvements over traditional methods. The research underscores the compound's role as a key intermediate in vitamin synthesis and its importance in meeting market demands .
  • Biological Activity Screening : In vitro assays conducted on various substituted pyrimidines revealed significant inhibition of nitric oxide production, with implications for developing new anti-inflammatory drugs. The study provided insights into structure-activity relationships that could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methoxy Substitution: 5-Amino-2-methoxypyrimidine (CAS 73418-86-7)

  • Molecular Formula : C₅H₇N₃O
  • Molecular Weight : 125.13 g/mol
  • This derivative shows a structural similarity score of 0.92 to 5-amino-2-methylpyrimidine, suggesting comparable electronic properties but altered solubility and reactivity .

Halogen Substitutions

  • 5-Amino-2-chloropyrimidine (CAS 56621-90-0): Molecular Formula: C₄H₄ClN₃ Molecular Weight: 129.55 g/mol Applications: The electronegative chlorine atom enhances reactivity in cross-coupling reactions, making it valuable in medicinal chemistry .
  • 5-Amino-2-fluoropyrimidine (CAS 56621-95-5): Molecular Formula: C₄H₄FN₃ Molecular Weight: 113.10 g/mol Key Differences: Fluorine’s small size and high electronegativity improve metabolic stability, a desirable trait in drug design .

Multi-Substituted Pyrimidines

2-Methoxy-4-methylpyrimidin-5-amine (CAS 908099-97-8)

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 151.16 g/mol
  • Structural Features: Additional methyl group at the 4-position introduces steric hindrance, reducing reactivity compared to this compound. Similarity score: 0.83 .

4-Amino-5-aminomethyl-2-methylpyrimidine (CAS 874-43-1)

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity Applications
This compound 39889-94-6 C₅H₇N₃ 109.13 2-CH₃, 5-NH₂ 97–98% Kinase inhibitors
5-Amino-2-methoxypyrimidine 73418-86-7 C₅H₇N₃O 125.13 2-OCH₃, 5-NH₂ N/A Intermediate in drug synthesis
5-Amino-2-chloropyrimidine 56621-90-0 C₄H₄ClN₃ 129.55 2-Cl, 5-NH₂ N/A Cross-coupling reactions
2-Methoxy-4-methylpyrimidin-5-amine 908099-97-8 C₆H₉N₃O 151.16 2-OCH₃, 4-CH₃, 5-NH₂ N/A Not specified

Biological Activity

5-Amino-2-methylpyrimidine (5-A2MP) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound, particularly in its 4,6-diol form, has been studied for its potential roles in various biochemical pathways, especially concerning immune response modulation and potential antiviral properties.

Chemical Structure and Properties

This compound can be represented by the molecular formula C5H7N3O2\text{C}_5\text{H}_7\text{N}_3\text{O}_2. Its structure positions the amino group at the 5th carbon and a methyl group at the 2nd carbon of the pyrimidine ring, which contributes to its unique biological properties compared to other pyrimidine derivatives.

Target of Action:
5-A2MP has been shown to interact with various enzymes, notably inhibiting immune-activated nitric oxide (NO) production in mouse peritoneal cells. This suggests a potential role in regulating inflammatory responses .

Mode of Action:
Although the precise mode of action remains unclear, studies indicate that it may inhibit enzymes involved in NO production, thereby affecting immune responses. This inhibition has been linked to the modulation of signaling pathways that regulate cellular metabolism and gene expression .

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Nitric Oxide Production: Inhibition of NO production suggests a role in anti-inflammatory processes.
  • Metabolic Interactions: It interacts with various enzymes and cofactors, influencing metabolic flux and potentially altering metabolite levels within cells .

Cellular Effects

Research indicates that 5-A2MP affects cellular functions by:

  • Modulating cell signaling pathways.
  • Influencing gene expression related to immune responses.
  • Potentially exhibiting cytotoxic effects at higher concentrations.

In laboratory settings, it has been observed that lower doses can provide beneficial effects without significant toxicity .

Case Studies and Research Findings

  • Inhibition of Nitric Oxide Production:
    • A study demonstrated that 5-A2MP significantly inhibited NO production in mouse peritoneal cells. The effect was dose-dependent, with significant inhibition observed at concentrations as low as 2.5 µM .
    • The most potent analogs exhibited IC50 values ranging from 2 µM to 36 µM, indicating strong inhibitory activity compared to standard NO inhibitors .
  • Antiviral Activity:
    • Preliminary investigations suggest that 5-A2MP may possess antiviral properties, particularly against herpes and pox viruses. This aspect is still under research but highlights the compound's potential therapeutic applications .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Fluoro-2-amino-4,6-dichloropyrimidine Contains fluorine; more potent NO inhibitorSignificant anti-inflammatory effects
2-Amino-4,6-dihydroxypyrimidine Lacks methyl group; less effective in NO inhibitionModerate effects on immune response

This table illustrates how structural modifications influence biological activity, with 5-A2MP showing unique properties due to its specific substitution pattern.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-methylpyrimidine
Reactant of Route 2
5-Amino-2-methylpyrimidine

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